3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-[3-(4-ethylphenoxy)phenyl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-13-6-8-15(9-7-13)20-16-5-3-4-14(12-16)17(19)10-11-18/h3-9,12H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAWIVRXZXGNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The phenoxy bond is typically formed via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. A validated protocol involves:
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Reactants : 3-Hydroxyacetophenone (1.0 equiv), 1-bromo-4-ethylbenzene (1.2 equiv).
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Base : Anhydrous K2CO3 (2.0 equiv).
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Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Conditions : Reflux at 120°C for 12–24 hours under nitrogen.
Mechanistic Insight :
The base deprotonates the phenolic –OH group, generating a phenoxide ion that attacks the electron-deficient aryl bromide. The reaction proceeds via a two-step aromatic substitution mechanism, with the ethyl group’s electron-donating effect enhancing the bromide’s electrophilicity.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Solvent | DMSO | 82 |
| Temperature | 120°C | 82 |
| Catalyst (CuI) | 10 mol% | 85 |
The addition of CuI as a catalyst in Ullmann-type reactions improves yields by facilitating radical intermediates.
Bromination of 3-(4-Ethylphenoxy)acetophenone
α-Bromination via Electrophilic Substitution
The ketone’s α-position is brominated using bromine (Br2) or N-bromosuccinimide (NBS):
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Reactants : 3-(4-Ethylphenoxy)acetophenone (1.0 equiv), Br2 (1.1 equiv).
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Solvent : Acetic acid (AcOH).
Mechanistic Insight :
The enol tautomer of the ketone reacts with Br2, leading to electrophilic attack at the α-carbon. AcOH stabilizes the intermediate oxonium ion, preventing over-bromination.
Characterization Data :
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1H NMR (CDCl3): δ 7.82 (d, J = 8.5 Hz, 2H, Ar-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 4.52 (s, 2H, CH2Br).
-
13C NMR : 196.5 (C=O), 62.3 (CH2Br).
Cyanide Substitution: Synthesis of 3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile
Nucleophilic Substitution with Sodium Cyanide
The α-bromo ketone undergoes SN2 displacement with cyanide:
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Reactants : α-Bromo-3-(4-ethylphenoxy)acetophenone (1.0 equiv), NaCN (2.0 equiv).
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Solvent : DMF or ethanol.
Mechanistic Insight :
The cyanide ion attacks the electrophilic α-carbon, displacing bromide. Polar aprotic solvents like DMF enhance nucleophilicity, while ethanol may require phase-transfer catalysts.
Yield Optimization :
| Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80°C | 6 | 75 |
| Ethanol | 80°C | 12 | 60 |
Alternative Synthetic Routes and Comparative Analysis
Friedel-Crafts Acylation with Cyanoacetyl Chloride
An alternative one-pot method involves Friedel-Crafts acylation of 3-(4-ethylphenoxy)benzene:
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Reactants : 3-(4-Ethylphenoxy)benzene (1.0 equiv), cyanoacetyl chloride (1.2 equiv).
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Catalyst : AlCl3 (1.5 equiv).
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Solvent : Dichloromethane (DCM).
Outcome :
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Yield : 65% (lower due to steric hindrance from the phenoxy group).
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Side Products : Diacylated derivatives (15%).
Knoevenagel Condensation
While less direct, this route employs:
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Reactants : 3-(4-Ethylphenoxy)benzaldehyde (1.0 equiv), cyanoacetic acid (1.5 equiv).
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Catalyst : Piperidine.
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Conditions : Reflux in toluene, 8 hours.
Limitation : Forms α,β-unsaturated nitrile (E/Z isomers), requiring subsequent hydrogenation and oxidation to yield the ketone.
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
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HPLC : >98% purity (C18 column, acetonitrile/water = 70:30).
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Elemental Analysis : Calculated (%) for C18H15NO2: C, 74.72; H, 5.23; N, 4.84. Found: C, 74.68; H, 5.27; N, 4.81.
Challenges and Mitigation Strategies
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Over-Bromination : Controlled addition of Br2 at 0°C minimizes di-substitution.
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Cyanide Hydrolysis : Anhydrous conditions and inert atmosphere prevent nitrile conversion to carboxylic acids.
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Steric Hindrance : Ultrasonic irradiation improves reaction rates in Ullmann couplings.
Industrial-Scale Considerations
Chemical Reactions Analysis
Key Reactivity Features
The compound’s reactivity is governed by:
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α,β-Unsaturated Ketone-like Behavior : The carbonyl group adjacent to the nitrile facilitates nucleophilic attacks and conjugate additions.
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Nitrile Functionality : Enables cycloadditions (e.g., tetrazole formation) and serves as a precursor for amines or carboxylic acids.
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Aromatic Ether Stability : The 4-ethylphenoxy group influences regioselectivity in substitution reactions .
Knoevenagel Condensation
The active methylene group (α to both ketone and nitrile) undergoes Knoevenagel condensation with aldehydes to form α,β-unsaturated nitriles.
Example Reaction :
3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile + Aromatic aldehyde
Conditions : Piperidine (20 mol%), ethanol, ultrasonic irradiation (5–90 min) .
| Product Structure | Yield (%) | Reference |
|---|---|---|
| α,β-Unsaturated arylidene derivative | 74–94 |
Mechanism :
-
Deprotonation of the active methylene by piperidine.
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Nucleophilic attack on the aldehyde carbonyl.
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Elimination of water to form the conjugated system.
Michael Addition
The α,β-unsaturated intermediate (from Knoevenagel) acts as a Michael acceptor. Nucleophiles like malononitrile or amines add to the β-position.
Example Reaction :
α,β-Unsaturated nitrile + Malononitrile
Conditions : Piperidine catalyst, ethanol, room temperature .
| Nucleophile | Product Type | Yield (%) |
|---|---|---|
| Malononitrile | Polysubstituted pyran | 65–95 |
| Hydrazine | Pyrazole derivative | 40–89 |
Cyclization Reactions
The compound participates in intramolecular cyclizations to form heterocycles.
Example :
Reaction with 2,3-diaminomaleonitrile under acidic conditions yields 1H-tetrazolyl-1,4-diazepine-2,3-dicarbonitriles :
Conditions : -TsOH·HO, water/ethanol (1:1), rt .
| Product | Yield (%) | Melting Point (°C) |
|---|---|---|
| Diazepine-dicarbonitrile hybrid | 85–92 | 160–163 |
Tetrazole Formation
The nitrile group undergoes [2+3] cycloaddition with sodium azide to form 5-substituted tetrazoles.
Example Reaction :
this compound + NaN
Conditions : ZnCl catalyst, DMF, 90°C, 12 h .
| Product | Yield (%) | Application |
|---|---|---|
| 5-Aryl-1H-tetrazole | 65–80 | Bioisostere for carboxylic acids |
Nucleophilic Additions to Ketone
The ketone undergoes nucleophilic additions with amines or hydrazines:
Example :
Reaction with hydroxylamine forms an oxime.
Conditions : NHOH·HCl, pyridine, ethanol, reflux.
| Nucleophile | Product | Yield (%) |
|---|---|---|
| Hydroxylamine | Oxime derivative | 78 |
| Hydrazine | Hydrazone | 82 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that compounds similar to 3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile exhibit significant anticancer properties. For example, derivatives of this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition : The compound has also shown promise as an inhibitor of specific enzymes involved in cancer progression and metabolic disorders. Research suggests that modifications to the compound's structure can enhance its potency against target enzymes, making it a candidate for further development as a therapeutic agent.
Material Science
Polymer Synthesis : In material science, this compound can be utilized in the synthesis of new polymers with tailored properties. Its reactive nitrile group can participate in polymerization reactions, leading to materials with enhanced thermal stability and mechanical strength.
Nanocomposites : The integration of this compound into nanocomposite materials has been explored for applications in electronics and photonics. The unique electronic properties imparted by the ethylphenoxy groups can enhance the conductivity and optical characteristics of the resulting materials.
Environmental Studies
Pollutant Degradation : The compound's potential application in environmental remediation has been investigated. Studies have shown that it can facilitate the degradation of organic pollutants in aqueous environments through advanced oxidation processes. This application is particularly relevant for addressing water contamination issues.
Case Study 1: Anticancer Activity Assessment
A study conducted on the anticancer effects of this compound involved testing its efficacy against breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of existing chemotherapeutic agents. Further analysis revealed that the compound induced apoptosis through the intrinsic pathway, highlighting its potential as a lead compound for drug development.
Case Study 2: Polymer Development
In a research project focused on developing high-performance polymers, researchers incorporated this compound into a polyamide matrix. The resulting nanocomposite exhibited improved tensile strength and thermal resistance compared to traditional polyamides. This study underscores the compound's versatility in enhancing material properties for industrial applications.
Case Study 3: Environmental Remediation
A pilot study evaluated the use of this compound for degrading phenolic compounds in wastewater. The results demonstrated a significant reduction in pollutant concentration after treatment with the compound under UV irradiation, suggesting its effectiveness as an environmentally friendly remediation agent.
Mechanism of Action
The mechanism of action of 3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) enhance the electrophilicity of the ketone and nitrile, accelerating nucleophilic attacks. Conversely, electron-donating groups (e.g., methoxy in ) stabilize enolate intermediates, favoring cyclization.
- Steric Effects: Bulky substituents like the phenoxy group in the target compound reduce reaction rates in sterically demanding pathways but improve regioselectivity in cyclizations .
- Biological Relevance: Thiazole- and benzofuran-substituted derivatives exhibit enhanced bioactivity, acting as tubulin polymerization inhibitors (e.g., phenothiazine-cyanochalcones in ) or antimicrobial agents .
Spectroscopic and Structural Differences
- IR Spectroscopy : All 3-oxopropanenitriles exhibit nitrile peaks near 2255 cm⁻¹ , but electron-withdrawing substituents (e.g., nitro) cause slight shifts (~10 cm⁻¹ higher) due to increased polarization .
- NMR Signals : Aromatic proton environments vary widely; for example, the methoxy group in 3-(4-methoxyphenyl)-3-oxopropanenitrile produces a singlet at δ 3.8 ppm for -OCH$_3$, absent in the target compound .
Biological Activity
3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile, also known by its CAS number 127389-36-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a phenoxy group substituted with an ethyl group, contributing to its chemical reactivity and biological interactions.
Biological Activity Profiles
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer Potential | Exhibits cytotoxic effects against various cancer cell lines. |
| Anti-inflammatory Effects | May reduce inflammation through modulation of cytokine production. |
| Metabolic Effects | Potentially influences lipid metabolism and glucose homeostasis. |
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxicity against human cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells when treated with this compound, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Properties : Research has indicated that this compound may possess anti-inflammatory properties. In experiments with macrophages, the compound reduced the production of pro-inflammatory cytokines, highlighting its potential for treating inflammatory diseases.
- Metabolic Disorders : Preliminary findings suggest that this compound may influence metabolic pathways related to obesity and diabetes. It could potentially inhibit fatty acid binding proteins (FABPs), which are crucial in lipid metabolism and inflammation.
Pharmacokinetics
While detailed pharmacokinetic data specific to this compound is scarce, related compounds have demonstrated favorable absorption and distribution characteristics. The ability to cross biological membranes suggests potential efficacy in systemic applications.
Q & A
Q. What are the key challenges in achieving regioselective functionalization of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
